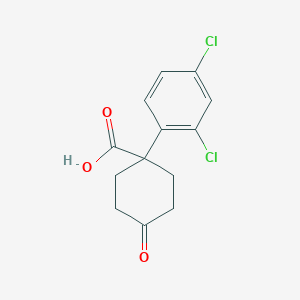

![molecular formula C13H10F3NO B059721 5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole CAS No. 1261268-83-0](/img/structure/B59721.png)

5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," often involves the reaction of nitriles with azides or through [3+2] cycloaddition reactions involving organoazides and nitriles. A novel synthetic route for tetrazoles includes the reaction of phenylsulfonylhydrazones with arenediazonium salts, which has been demonstrated to yield 2,5-disubstituted tetrazoles in good yields due to the availability of starting materials, simplicity of the procedure, and higher yields (Ito et al., 1976).

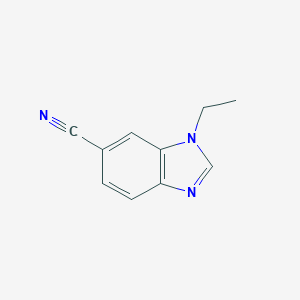

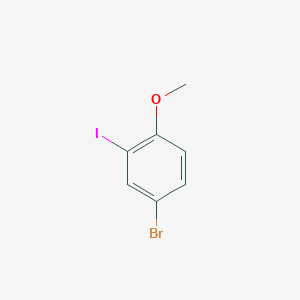

Molecular Structure Analysis

Tetrazole derivatives, including "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," are characterized by their planar tetrazole ring structure. X-ray crystallography studies reveal that the tetrazole rings are essentially planar, and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups. This structural arrangement has implications for the molecule's reactivity and interactions with biological targets (Al-Hourani et al., 2015).

Applications De Recherche Scientifique

Molecular Docking and Cyclooxygenase-2 Inhibition

- Tetrazole derivatives, including those similar to "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," have been extensively studied for their interaction with cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies help understand the orientation and interaction of these molecules within the enzyme's active site, suggesting potential as COX-2 inhibitors. For example, docking studies alongside crystal structure analysis have provided insights into how tetrazole compounds could inhibit COX-2, a target for anti-inflammatory drugs (Al-Hourani et al., 2015). Additionally, biomolecular docking has been employed to compare these compounds with known drugs like celecoxib, showing no inhibition potency for COX-1 or COX-2 enzymes, indicating specificity and potential for targeted therapy (Al-Hourani et al., 2020).

Crystallography and Structural Analysis

- The structural determination of tetrazole derivatives through X-ray crystallography reveals the planarity of the tetrazole rings and the non-conjugation of the aryl rings at the 1- and 5-positions, providing a foundation for understanding the chemical behavior and reactivity of these compounds. This structural information is crucial for designing drugs with specific properties, as seen in studies by Al-Hourani et al. (2015) and others focused on the crystal structure and bioassay studies of tetrazole compounds.

Antifungal Activity and Bioassay Studies

- New tetrazole derivatives have been synthesized and evaluated for their antifungal activity, showing significant sensitivity against certain moulds and yeasts like Candida albicans. This indicates the potential of these compounds as novel antifungal agents, addressing the issue of antifungal resistance (Łukowska-Chojnacka et al., 2016).

Synthesis and Chemical Reactivity

- The synthesis of novel tetrazole liquid crystals and their characterization shows the versatility of tetrazole compounds in material science, potentially leading to applications in liquid crystal displays and other technologies (Tariq et al., 2013). Furthermore, the reactivity of tetrazole derivatives with various nucleophiles opens up pathways for creating a wide range of functionalized compounds, as shown in the synthesis of novel tetrazole derivatives with potential antifungal activity.

Safety And Hazards

Propriétés

IUPAC Name |

N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c1-16(14,15)11-7-4-2-6(3-5-7)8-9-12-13-10-8/h2-5,11H,1H3,(H,9,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVKANXVOQNJPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)

![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)